SREBP Activation Inhibition: Direct SAR Comparison of 4-Bromo, 4-Chloro, 4-Fluoro, and Unsubstituted Phenyl Analogs
In a head-to-head SAR study of fatostatin derivatives, 6-(4-bromophenyl)pyrimidin-4-ol (as analog 5d) exhibited an IC₅₀ of 9.8 ± 0.6 µM for inhibition of SREBP activation in a cellular assay [1]. This represents a 2.3-fold improvement over the unsubstituted phenyl analog (IC₅₀ = 23.0 ± 5.6 µM) and a measurable, though modest, advantage over the 4-chloro analog (IC₅₀ = 10.7 ± 0.9 µM) and the 4-fluoro analog (IC₅₀ = 12.4 ± 3.1 µM) [1].
| Evidence Dimension | Inhibition of SREBP activation (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 9.8 ± 0.6 µM (analog 5d, 4-Br) |
| Comparator Or Baseline | 4-H analog: IC₅₀ = 23.0 ± 5.6 µM; 4-Cl analog: IC₅₀ = 10.7 ± 0.9 µM; 4-F analog: IC₅₀ = 12.4 ± 3.1 µM |
| Quantified Difference | 4-Br is 2.3-fold more potent than 4-H; 1.1-fold more potent than 4-Cl; 1.3-fold more potent than 4-F |
| Conditions | SREBP activation inhibition in a cell-based assay; values are mean ± SD, n ≥ 3 |
Why This Matters
For researchers targeting the SREBP pathway, this compound provides a defined potency advantage over commonly available halogenated and unsubstituted phenylpyrimidine analogs, enabling more effective chemical tool development.
- [1] Kamisuki, S., Shirakawa, T., Kugimiya, A., Abu-Elheiga, L., Wakil, S. J., & Uesugi, M. (2011). Synthesis and evaluation of diaryl thiazole derivatives that inhibit activation of sterol regulatory element-binding proteins. Journal of Medicinal Chemistry, 54(13), 4923–4927. https://doi.org/10.1021/jm200304y View Source
